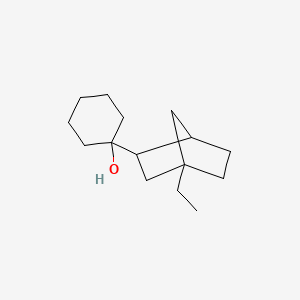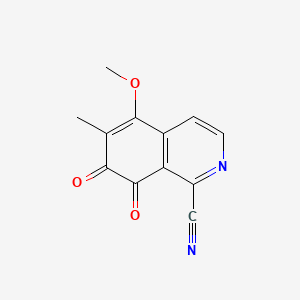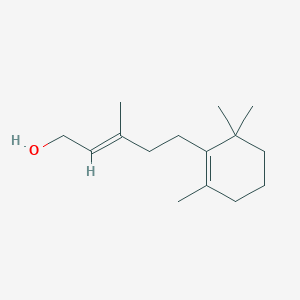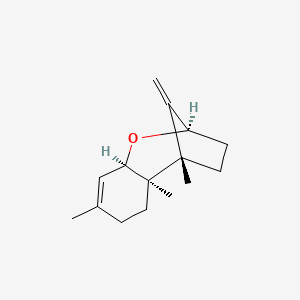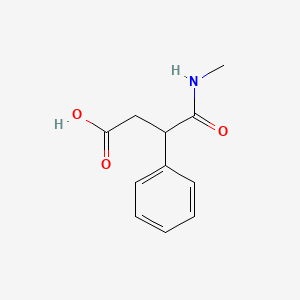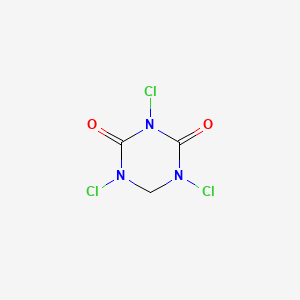
Ajugamarin E 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ajugamarin E 1 is a diterpene lactone isolated from the whole plants of Ajuga ciliata This compound belongs to the neo-clerodane diterpenoids, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Ajugamarin E 1 can be isolated from the whole plants of Ajuga ciliata using a series of extraction and purification steps. The raw material, Herba Ajugae, is pulverized into fine particles and subjected to supercritical CO2 extraction at temperatures ranging from 30°C to 60°C under high pressure . The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Ajuga ciliata plants, followed by harvesting and processing using the aforementioned extraction and purification methods. The use of supercritical CO2 extraction is preferred due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
Ajugamarin E 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Ajugamarin E 1 has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and cytotoxic effects, making it a subject of interest in biological research.
Medicine: this compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound’s bioactive properties make it a valuable ingredient in the development of pharmaceuticals and natural health products .
Mechanism of Action
Ajugamarin E 1 exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Ajugamarin E 1 is compared with other neo-clerodane diterpenoids isolated from Ajuga species, such as Ajugamarin A1, Ajugamarin G1, and Ajugaciliatins. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits .
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties Its unique structure and reactivity make it a valuable subject of study in various scientific fields, including chemistry, biology, medicine, and industry
Properties
CAS No. |
123297-94-9 |
|---|---|
Molecular Formula |
C27H40O9 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-8-hydroxy-4a-(hydroxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate |
InChI |
InChI=1S/C27H40O9/c1-6-15(2)24(32)36-20(18-10-22(31)33-12-18)11-25(5)16(3)9-21(35-17(4)29)27(13-28)23(25)19(30)7-8-26(27)14-34-26/h10,15-16,19-21,23,28,30H,6-9,11-14H2,1-5H3/t15?,16-,19-,20?,21+,23-,25+,26?,27-/m1/s1 |
InChI Key |
RNYBHVLREIXMCA-YTEGUBOOSA-N |
Isomeric SMILES |
CCC(C)C(=O)OC(C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4 |
Canonical SMILES |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
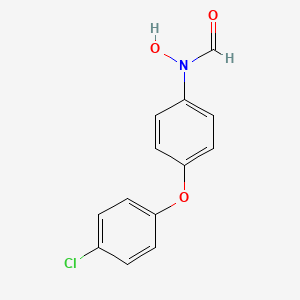
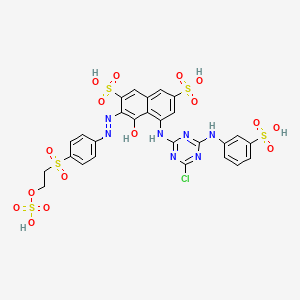
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
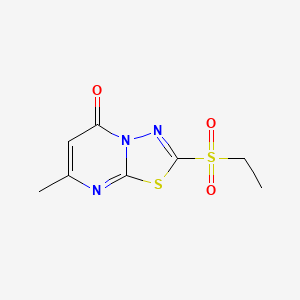
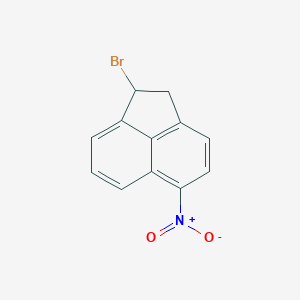
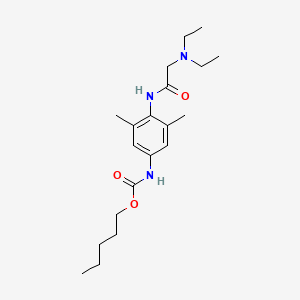
![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
